molecular formula C12H11B B3117875 7-Bromo-1-ethylnaphthalene CAS No. 2279923-83-8

7-Bromo-1-ethylnaphthalene

Cat. No.: B3117875
CAS No.: 2279923-83-8
M. Wt: 235.12 g/mol
InChI Key: QGMAOYLJMYBXPH-UHFFFAOYSA-N
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Description

7-Bromo-1-ethylnaphthalene: is an organic compound that belongs to the class of bromonaphthalenes. It is characterized by the presence of a bromine atom at the seventh position and an ethyl group at the first position of the naphthalene ring. Naphthalene derivatives, including bromonaphthalenes, are known for their diverse chemical properties and applications in various fields such as organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-ethylnaphthalene typically involves the bromination of 1-ethylnaphthalene. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is often facilitated by irradiation with a light source to promote the formation of the bromonium ion intermediate. The reaction conditions are usually maintained at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the bromination process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as iron(III) bromide (FeBr₃) can further enhance the reaction rate and selectivity. The product is then purified through recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-ethylnaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN⁻) to form nitriles.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthalene derivative.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and boronic acids under basic conditions.

Major Products:

    Nitriles: Formed from nucleophilic substitution.

    Hydrocarbons: Formed from reduction reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Chemistry: 7-Bromo-1-ethylnaphthalene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex naphthalene derivatives and polycyclic aromatic compounds.

Biology and Medicine: Naphthalene derivatives, including this compound, are studied for their potential biological activities. They exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory activities, making them candidates for drug development.

Industry: In the materials science field, this compound is used in the synthesis of organic semiconductors and light-emitting materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 7-Bromo-1-ethylnaphthalene in chemical reactions involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates facilitate the substitution or coupling reactions by providing a reactive site for nucleophiles or electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar structure but with the bromine atom at the first position.

    2-Bromonaphthalene: Bromine atom at the second position.

    1-Ethylnaphthalene: Ethyl group at the first position without bromine substitution.

Uniqueness: 7-Bromo-1-ethylnaphthalene is unique due to the specific positioning of both the bromine atom and the ethyl group on the naphthalene ring. This unique substitution pattern imparts distinct chemical reactivity and properties compared to other bromonaphthalene derivatives. Its specific structure allows for targeted applications in organic synthesis and materials science, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

7-bromo-1-ethylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-2-9-4-3-5-10-6-7-11(13)8-12(9)10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMAOYLJMYBXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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